molecular formula C17H15N3O B6211223 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1042588-95-3

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B6211223
CAS RN: 1042588-95-3
M. Wt: 277.3
InChI Key:
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Description

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as 5-EAPB, is an organic compound belonging to the class of benzodiazepines. It has been studied for its potential use in the treatment of various diseases, including anxiety, depression, and epilepsy. 5-EAPB has also been used in laboratory experiments as a tool to study the effects of drugs on the brain.

Mechanism of Action

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one acts on the GABAergic system by binding to the GABA-A receptor, which is a type of chloride ion channel. This binding causes the channel to open, allowing chloride ions to enter the cell. This increases the inhibitory effects of GABA, leading to sedation and relaxation.
Biochemical and Physiological Effects
5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one has sedative, anxiolytic, and anticonvulsant effects. It has been shown to reduce anxiety, reduce seizures, and improve sleep. It also has muscle relaxant and antispasmodic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one in laboratory experiments is that it is relatively easy to synthesize and can be used to study the effects of drugs on the brain. A limitation of using 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one is that it is not as potent as some other benzodiazepines, so it may not be suitable for studying the effects of drugs with a greater potency.

Future Directions

Future research on 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one could focus on developing more potent derivatives of the compound, as well as exploring the potential therapeutic applications of the compound. Additionally, further research could be conducted on the effects of 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one on the hypothalamic-pituitary-adrenal axis and the autonomic nervous system. Other potential future directions include studying the effects of 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one on other neurological disorders, such as Parkinson’s disease and Alzheimer’s disease, as well as exploring the potential applications of the compound in drug delivery systems.

Synthesis Methods

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one can be synthesized in a laboratory by reacting ethynylphenylamine with 2,3-dihydro-1H-1,3-benzodiazol-2-one in aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide. The reaction is carried out in the presence of an acid such as hydrochloric acid.

Scientific Research Applications

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one has been used in scientific research to study the effects of drugs on the brain. It has been used to study the effects of drugs on the GABAergic system, the serotoninergic system, and the dopaminergic system. It has also been used to study the effects of drugs on the hypothalamic-pituitary-adrenal axis and the autonomic nervous system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one' involves the reaction of 3-ethynylaniline with 2-amino-2,3-dihydro-1H-1,3-benzodiazol-5(2H)-one in the presence of a suitable coupling agent.", "Starting Materials": [ "3-ethynylaniline", "2-amino-2,3-dihydro-1H-1,3-benzodiazol-5(2H)-one", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Step 1: Dissolve 3-ethynylaniline (1 equivalent) and 2-amino-2,3-dihydro-1H-1,3-benzodiazol-5(2H)-one (1 equivalent) in a suitable solvent (e.g. DMF, DMSO, THF) under an inert atmosphere.", "Step 2: Add the coupling agent (1.2-1.5 equivalents) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the desired compound '5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one'." ] }

CAS RN

1042588-95-3

Product Name

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Molecular Formula

C17H15N3O

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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